molecular formula C7H10N4O2 B13039348 5-nitro-N-propylpyrimidin-2-amine

5-nitro-N-propylpyrimidin-2-amine

Cat. No.: B13039348
M. Wt: 182.18 g/mol
InChI Key: FMBIBUMSRQQSDS-UHFFFAOYSA-N
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Description

5-Nitro-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10N4O2 and a molecular weight of 182.18 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 5-position and a propyl group attached to the nitrogen atom at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminopyrimidine to form 5-nitro-2-aminopyrimidine, which is then alkylated with propyl halides under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 5-nitro-N-propylpyrimidin-2-amine may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-N-propylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-nitro-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit key enzymes involved in the metabolic pathways of pathogens, contributing to its antitrypanosomal and antiplasmodial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-N-propylpyrimidin-2-amine is unique due to the presence of both the nitro and propyl groups, which confer specific chemical and biological properties. The propyl group increases the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

5-nitro-N-propylpyrimidin-2-amine

InChI

InChI=1S/C7H10N4O2/c1-2-3-8-7-9-4-6(5-10-7)11(12)13/h4-5H,2-3H2,1H3,(H,8,9,10)

InChI Key

FMBIBUMSRQQSDS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

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